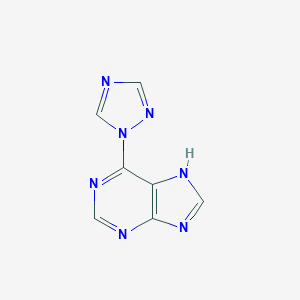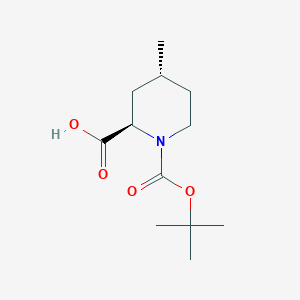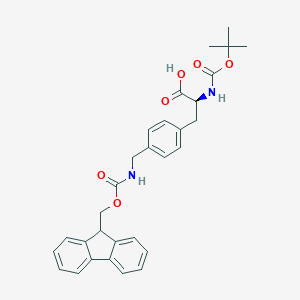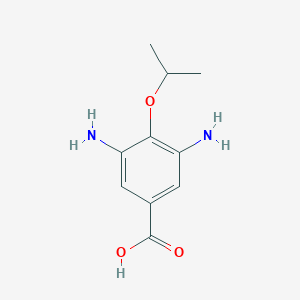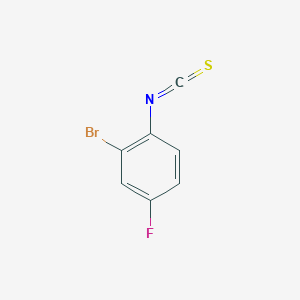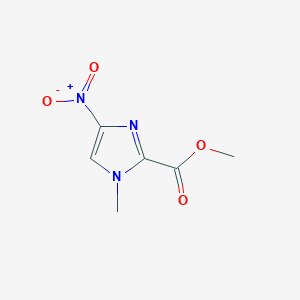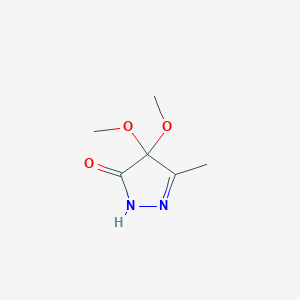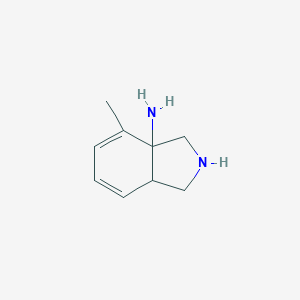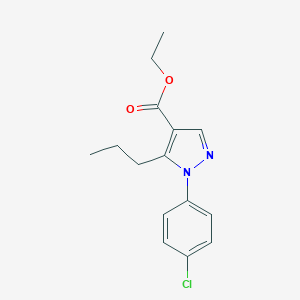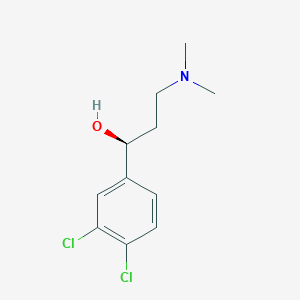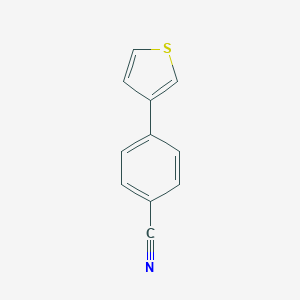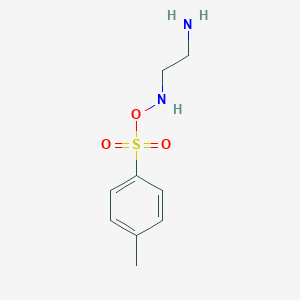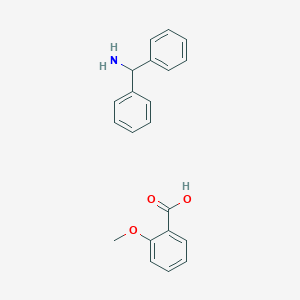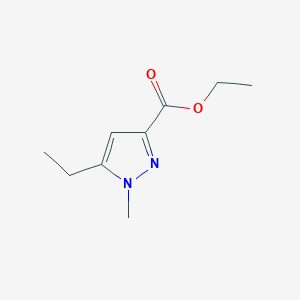
5-乙基-1-甲基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
科学研究应用
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
The primary targets of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the context of its use .
生化分析
Biochemical Properties
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate into its corresponding acid form .
Cellular Effects
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to produce the corresponding acid form. This metabolic conversion can influence metabolic flux and alter metabolite levels within cells. Additionally, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate may interact with cofactors that facilitate its metabolism .
Transport and Distribution
The transport and distribution of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl acetoacetate with methylhydrazine in the presence of an acid catalyst. The reaction typically involves the slow addition of ethyl acetoacetate to a cooled solution of methylhydrazine in ethanol, followed by stirring and subsequent heating . Another method involves the reaction of 3-ethylpyrazole-5-carboxylate with dimethyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .
化学反应分析
Types of Reactions
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
